Iron(III) phthalocyanine chloride

Catalog No.
S1797359
CAS No.
14285-56-4
M.F
C32H16ClFeN8
M. Wt
603.82
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Iron(III) phthalocyanine chloride

CAS Number

14285-56-4

Product Name

Iron(III) phthalocyanine chloride

IUPAC Name

2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1(36),2,4,6,8,10,12,14,16,19,21,23,25,27,29,31,34-heptadecaene;iron(3+);chloride

Molecular Formula

C32H16ClFeN8

Molecular Weight

603.82

InChI

InChI=1S/C32H20N8.ClH.Fe/c1-2-10-18-17(9-1)25-33-26(18)38-28-21-13-5-6-14-22(21)30(35-28)40-32-24-16-8-7-15-23(24)31(36-32)39-29-20-12-4-3-11-19(20)27(34-29)37-25;;/h1-7,9-16,18H,8H2,(H2-,33,34,36,37,38,39,40);1H;/q-2;;+3/p-1

SMILES

C1C=CC2=C3NC(=NC4=C5C=CC=CC5=C([N-]4)N=C6C7C=CC=CC7=C(N6)N=C8C9=CC=CC=C9C(=N3)[N-]8)C2=C1.[Cl-].[Fe+3]

Iron(III) phthalocyanine chloride (FePcCl, CAS 14285-56-4) is a premier macrocyclic coordination complex utilized extensively as an electrocatalyst and a precursor for single-atom catalysts (SACs) . Unlike its highly symmetric Fe(II) counterparts, FePcCl features a stable Fe(III) center and an axial chloride ligand that breaks the perfect planar symmetry of the phthalocyanine ring [1]. In procurement and material selection, this structural differentiation is critical: the axial chloride provides a highly reactive synthetic handle for covalent anchoring to carbon supports, while simultaneously disrupting the intense intermolecular pi-pi stacking that typically plagues metallophthalocyanine processability [1]. Consequently, FePcCl is highly sought after for advanced energy conversion applications, including the Oxygen Reduction Reaction (ORR) in fuel cells and the electrochemical CO2 Reduction Reaction (CO2RR).

Substituting Iron(III) phthalocyanine chloride with the more common Iron(II) phthalocyanine (FePc) or Cobalt phthalocyanine (CoPc) frequently results in process failures and diminished catalytic performance. Generic Fe(II)Pc is perfectly planar, leading to severe pi-pi aggregation and notoriously poor solubility (e.g., ~131 mg/L in DMF), which severely complicates the formulation of uniform catalyst inks and prevents homogeneous dispersion on carbon supports [1]. Furthermore, Fe(II)Pc lacks an axial leaving group, forcing researchers to rely on weak, non-covalent adsorption for catalyst immobilization, which degrades rapidly under operational turnover. Conversely, while CoPc is processable, its central cobalt atom is fundamentally less capable of breaking the O-O bond during electrocatalysis, often driving a less efficient 2-electron reduction pathway to corrosive hydrogen peroxide rather than the desired 4-electron pathway to water[2].

Axial Chloride as a Leaving Group for Covalent Support Anchoring

The axial chloride ligand in FePcCl functions as a highly effective leaving group, enabling direct covalent oxygen-bridging to hydroxylated carbon nanotubes to form FePc-O-CNT architectures [1]. This covalent anchoring stabilizes a low-spin Fe(III) active site that achieves a CO Faradaic efficiency of 99% at -0.7 V vs RHE, alongside a remarkable turnover frequency (TOF) of 5.3 x 10^4 h^-1[1]. In direct contrast, generic FePc lacks this axial handle and must rely on non-covalent pi-pi interactions (FePc-CNT), resulting in significantly lower CO2RR performance and rapid desorption under applied potential[1].

Evidence DimensionCO Faradaic Efficiency (FE_CO) and Turnover Frequency (TOF)
Target Compound DataFePcCl-derived covalent anchor yields 99% FE_CO and TOF of 5.3 x 10^4 h^-1.
Comparator Or BaselineGeneric FePc non-covalently adsorbed on CNTs yields significantly lower FE_CO and TOF.
Quantified Difference>20-fold higher TOF for the covalently anchored FePcCl derivative compared to the non-covalent FePc baseline.
ConditionsElectrochemical CO2RR in H-cell at -0.7 V vs RHE.

Procuring FePcCl provides a necessary synthetic handle (the Cl ligand) for creating ultra-stable, covalently bound single-atom catalysts that generic FePc cannot form.

Disruption of Planar Aggregation for Superior Ink Processability

Unsubstituted Iron(II) phthalocyanine suffers from extreme insolubility and aggregation due to unhindered planar pi-pi stacking, with its solubility in standard coordinating solvents like DMF limited to approximately 131 mg/L [1]. The addition of the axial chloride in FePcCl breaks this perfect planar symmetry, providing critical steric hindrance that mitigates bulk aggregation [1]. This structural modification allows for significantly more uniform dispersion in coordinating solvents during the preparation of Nafion-bound catalyst inks or precursor solutions for thermal pyrolysis.

Evidence DimensionPlanar aggregation and solvent dispersibility
Target Compound DataFePcCl exhibits reduced pi-pi stacking and improved dispersion in coordinating solvents.
Comparator Or BaselineFe(II)Pc (perfectly planar, ~131 mg/L in DMF with severe aggregation).
Quantified DifferenceSteric disruption of planar symmetry prevents the massive dead-volume aggregation seen in Fe(II)Pc.
ConditionsCatalyst ink formulation in coordinating solvents (e.g., DMF).

Uniform dispersion is critical for reproducible electrode preparation and maximizing active site density; FePcCl prevents the aggregation-induced performance losses typical of Fe(II)Pc.

Promotion of the 4-Electron Oxygen Reduction Pathway

In the Oxygen Reduction Reaction (ORR), the electronic structure of the central metal dictates the reaction pathway. FePcCl strongly promotes the highly efficient 4-electron reduction of O2 directly to water, driven by the optimal d-orbital energy of the Fe(III) center which facilitates critical O-O bond cleavage [1]. In contrast, Cobalt-based macrocycles such as CoPc often lack the necessary d-band alignment to break the O-O bond efficiently, leading to a significant fraction of 2-electron reduction that generates corrosive hydrogen peroxide [1].

Evidence DimensionORR Electron Transfer Number (n)
Target Compound DataFePcCl promotes a near 4-electron (n ≈ 4) reduction directly to H2O.
Comparator Or BaselineCoPc (often yields n ≈ 2 to H2O2).
Quantified DifferenceShift from a 2-electron peroxide pathway (CoPc) to a highly efficient 4-electron water pathway (FePcCl).
ConditionsAlkaline or acidic ORR electrocatalysis using carbon-supported macrocycles.

Selecting FePcCl over Co-based alternatives ensures maximum energy conversion efficiency and prevents peroxide-induced degradation of fuel cell membranes.

Precursor for Fe-N-C Single-Atom Catalysts (SACs)

FePcCl is the premier choice for synthesizing high-density Fe-N-C catalysts via pyrolysis or covalent anchoring. Its axial chloride allows for precise chemical grafting onto carbon supports (e.g., CNTs, graphene), preventing iron agglomeration during thermal treatment and maximizing the density of isolated Fe-N4 active sites [1].

Cathode Electrocatalysts for Fuel Cells and Metal-Air Batteries

Due to its ability to drive the 4-electron ORR pathway and its improved processability in Nafion/DMF inks compared to Fe(II)Pc, FePcCl is highly suited for direct use or as a supported catalyst in the cathodes of polymer electrolyte membrane (PEM) fuel cells and zinc-air batteries [2].

Highly Selective Electrochemical CO2 Reduction (CO2RR)

FePcCl is ideal for fabricating highly selective CO2RR electrodes. By utilizing the chloride ligand to form covalent oxygen bridges with hydroxylated supports, researchers can stabilize low-spin Fe(III) sites that convert CO2 to CO with near-100% Faradaic efficiency, significantly outperforming non-covalent alternatives [1].

Dates

Last modified: 08-15-2023

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